N-(3,5-dimethylphenyl)-7H-purin-6-amine
CAS No.:
Cat. No.: VC16719637
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N5 |
|---|---|
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-7H-purin-6-amine |
| Standard InChI | InChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
| Standard InChI Key | OWQMQPYAUSWQDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3)C |
Introduction
Chemical Identity and Structural Features
N-(3,5-Dimethylphenyl)-7H-purin-6-amine (molecular formula: C₁₃H₁₃N₅, molecular weight: 239.28 g/mol) belongs to the class of 6-aminopurine derivatives. Its IUPAC name derives from the substitution pattern: the purine core is functionalized at the 6-position with an amine group linked to a 3,5-dimethylphenyl moiety. The dimethyl groups at the meta positions of the phenyl ring enhance steric bulk and lipophilicity, potentially influencing solubility and receptor-binding interactions .
Key Structural Attributes:
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Purine Core: A bicyclic system comprising fused pyrimidine and imidazole rings.
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6-Amino Group: A primary amine critical for hydrogen bonding and intermolecular interactions.
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3,5-Dimethylphenyl Substituent: Aromatic ring with methyl groups at positions 3 and 5, modulating electronic and steric properties.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(3,5-dimethylphenyl)-7H-purin-6-amine likely follows established methods for purine functionalization. A plausible route involves:
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Nucleophilic Aromatic Substitution: Reacting 6-chloropurine with 3,5-dimethylaniline in the presence of a base (e.g., potassium carbonate) under reflux conditions .
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Protection/Deprotection Strategies: Use of trimethylsilyl (TMS) groups to protect reactive sites, as demonstrated in silane-containing purine analogs .
Example Reaction Scheme:
Physicochemical Properties
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Solubility: Predicted low aqueous solubility due to the hydrophobic dimethylphenyl group; soluble in polar aprotic solvents (e.g., DMSO).
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Spectroscopic Data:
Biological Activities and Mechanistic Insights
Purine derivatives are renowned for their roles in modulating enzymes and receptors. While direct studies on N-(3,5-dimethylphenyl)-7H-purin-6-amine are sparse, structurally related compounds offer clues:
Hypothesized Targets
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Purinergic Receptors (P1/P2): Adenosine receptors (A₁, A₂ₐ) may interact with the 6-amino group, influencing cAMP signaling.
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Kinases: The purine scaffold resembles ATP, suggesting potential kinase inhibition (e.g., CDK or EGFR kinases) .
Comparative Analysis with Related Compounds
The dimethylphenyl substituent differentiates N-(3,5-dimethylphenyl)-7H-purin-6-amine from silicone-containing analogs and sulfur-functionalized derivatives, potentially offering improved metabolic stability.
Future Research Directions
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Synthetic Optimization: Explore catalysts (e.g., Pd-based) to improve yield and purity.
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Target Identification: High-throughput screening against kinase libraries or GPCR panels.
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ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and oral bioavailability.
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Structure-Activity Relationships (SAR): Modify the dimethylphenyl group to para or ortho positions to evaluate steric effects.
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